1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
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Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea, also known as DMTMM, is a widely used reagent in organic synthesis. It is a white crystalline compound that is soluble in most organic solvents. DMTMM is an effective coupling reagent for the synthesis of peptides, nucleotides, and other biomolecules. It is also used in the preparation of amides, esters, and other organic compounds.
Scientific Research Applications
Corrosion Inhibition
The compound 1,3,5-triazinyl urea derivatives, closely related to "1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea," has been identified as an efficient corrosion inhibitor for mild steel in acidic environments. Studies using various methods, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, have demonstrated that these derivatives effectively prevent corrosion, likely through adsorption on the steel surface, forming a protective layer (Mistry et al., 2011).
Crystal Structure and Chemical Synthesis
The crystal structures of certain derivatives of 2,4-dimethoxy-1,3,5-triazine, a compound structurally similar to the one , have been documented. These structures reveal interesting conformations and molecular interactions, which could be crucial in understanding the properties and applications of similar compounds (Fridman et al., 2003). Additionally, derivatives of 2,4-dimethoxy-1,3,5-triazine have been used in synthetic pathways to produce 2-oxazolines, demonstrating the versatility of this chemical group in synthesis (Bandgar & Pandit, 2003).
Antibacterial and Antiviral Activities
Compounds with a 1,3,5-triazinyl urea structure have been reported to possess notable antimicrobial properties. Substituted benzoxazaphosphorin 2-yl ureas, which are structurally related to the compound , have demonstrated good antimicrobial activity (Haranath et al., 2007). Furthermore, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have shown both antibacterial and anti-HIV activities, highlighting the potential of these compounds in pharmaceutical applications (Patel et al., 2007).
properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHOUBOONRDOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea |
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